

# Ronipamil (CAS No. 85247-77-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ronipamil, with the Chemical Abstracts Service (CAS) number 85247-77-4, is a phenylalkylamine derivative and an analog of the well-known calcium channel blocker, verapamil. This technical guide provides a comprehensive overview of the available scientific information on Ronipamil, including its chemical properties, mechanism of action, and pharmacological effects. Due to the limited publicly available data specific to Ronipamil, this guide also incorporates representative data and experimental protocols for its parent compound, verapamil, to provide a relevant comparative context for researchers. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.

## **Chemical and Physical Properties**

**Ronipamil** is chemically identified as 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile. Its fundamental properties are summarized in the table below.



| Property          | Value                                                                   | Reference                  |
|-------------------|-------------------------------------------------------------------------|----------------------------|
| CAS Number        | 85247-77-4                                                              | General Chemical Databases |
| Molecular Formula | C32H48N2                                                                | General Chemical Databases |
| Molecular Weight  | 460.75 g/mol                                                            | General Chemical Databases |
| IUPAC Name        | 2-(3-<br>(methyl(phenethyl)amino)propy<br>l)-2-phenyltetradecanenitrile | General Chemical Databases |
| Synonyms          | Ronipamilo                                                              | General Chemical Databases |
| Appearance        | Solid powder                                                            | [1]                        |
| Solubility        | Soluble in DMSO                                                         | [1]                        |

# Mechanism of Action: L-type Calcium Channel Blockade

As an analog of verapamil, **Ronipamil** is classified as a calcium channel blocker.[1] These agents exert their pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in various tissues, including cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

The blockade of these channels leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses:

- Negative Inotropy: A decrease in the force of myocardial contraction.
- Negative Chronotropy: A reduction in heart rate.
- Negative Dromotropy: A slowing of atrioventricular conduction.
- Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers.





Click to download full resolution via product page

**Fig. 1:** Signaling pathway of L-type calcium channel blockers.

### In Vivo Pharmacology: Antiarrhythmic Effects

A study in conscious rats investigated the potential of **Ronipamil** to mitigate arrhythmias induced by the occlusion of the left anterior descending coronary artery. In this model, **Ronipamil** was administered orally at doses of 50 and 150 mg/kg. The study revealed that **Ronipamil** exhibited limited antiarrhythmic actions when compared to another verapamil analog, anipamil. While both drugs reduced the magnitude of ECG changes indicative of ischemia, only anipamil produced a statistically significant reduction in arrhythmias.



| Parameter                                  | Ronipamil (50 &<br>150 mg/kg, oral) | Anipamil (50 & 150<br>mg/kg, oral)                         | Reference |
|--------------------------------------------|-------------------------------------|------------------------------------------------------------|-----------|
| Effect on Ischemia-<br>induced Arrhythmias | Limited antiarrhythmic actions      | Statistically significant reduction                        |           |
| Effect on ECG Signs of Ischemia            | Reduced magnitude of changes        | Delayed development<br>and reduced<br>magnitude of changes | •         |

### Representative Pharmacological Data (Verapamil)

Due to the absence of specific in vitro quantitative data for **Ronipamil** in the public domain, the following table presents representative data for its parent compound, verapamil, to provide a contextual baseline for researchers.

| Parameter                                          | Value                      | Species/System           | Reference           |
|----------------------------------------------------|----------------------------|--------------------------|---------------------|
| IC <sub>50</sub> (L-type Ca <sup>2+</sup> channel) | 88 nM                      | Rat ventricular myocytes | Representative Data |
| K <sub>i</sub> (Phenylalkylamine binding site)     | 1.9 nM                     | Rat cardiac<br>membranes | Representative Data |
| Bioavailability (oral)                             | 20-35%                     | Human                    | Representative Data |
| Protein Binding                                    | ~90%                       | Human                    | Representative Data |
| Half-life                                          | 3-7 hours                  | Human                    | Representative Data |
| Metabolism                                         | Extensive hepatic (CYP3A4) | Human                    | Representative Data |

# Experimental Protocols (Representative for Calcium Channel Blockers)

Detailed experimental protocols for **Ronipamil** are not readily available. Therefore, this section outlines standardized methodologies commonly employed for the evaluation of calcium channel blockers like verapamil, which would be applicable to the study of **Ronipamil**.



#### **In Vitro Calcium Channel Binding Assay**

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the L-type calcium channel.



Click to download full resolution via product page

Fig. 2: Workflow for a calcium channel binding assay.

Methodology:



- Membrane Preparation: Isolate cardiac membranes from a suitable animal model (e.g., rat ventricles) through homogenization and differential centrifugation.
- Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled L-type calcium channel blocker (e.g., [3H]-Verapamil or a dihydropyridine like [3H]-PN200-110) and varying concentrations of the test compound (**Ronipamil**).
- Separation: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K₁) using the Cheng-Prusoff equation.

### In Vitro Electrophysiology Assay (Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on L-type calcium currents in isolated cardiomyocytes.





Click to download full resolution via product page

**Fig. 3:** Workflow for a whole-cell patch-clamp experiment.

Methodology:



- Cell Isolation: Isolate individual ventricular myocytes from an animal heart (e.g., rat, guinea pig) using enzymatic digestion.
- Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.
- Voltage Protocol: Apply a voltage-clamp protocol to elicit L-type calcium currents. This
  typically involves holding the cell at a negative potential and then depolarizing to a potential
  that activates the channels.
- Baseline Recording: Record the baseline calcium current in the absence of the test compound.
- Drug Application: Perfuse the cell with a solution containing a known concentration of the test compound (**Ronipamil**).
- Post-Drug Recording: Record the calcium current in the presence of the test compound.
- Data Analysis: Measure the peak current amplitude before and after drug application.
   Construct a concentration-response curve from data obtained at multiple concentrations to determine the IC<sub>50</sub> value.

#### Conclusion

Ronipamil (CAS 85247-77-4) is a verapamil analog with documented activity as a calcium channel blocker. The available in vivo data suggests it has limited antiarrhythmic effects in a rat model of ischemia. A significant gap exists in the publicly available literature regarding its in vitro pharmacology, including binding affinities and inhibitory concentrations, as well as detailed pharmacokinetic and metabolic profiles. For researchers and drug development professionals investigating Ronipamil, it is recommended to conduct in-depth in vitro and in vivo studies to fully characterize its pharmacological profile. The representative data and protocols for verapamil provided in this guide can serve as a valuable starting point for designing such investigations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular determinants of drug binding and action on L-type calcium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ronipamil (CAS No. 85247-77-4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679523#ronipamil-cas-number-85247-77-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com